molecular formula C18H14N4O3S2 B6576473 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 1170862-54-0

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Cat. No.: B6576473
CAS No.: 1170862-54-0
M. Wt: 398.5 g/mol
InChI Key: MUCQJJGCBACPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a synthetic small molecule characterized by a fused imidazo[2,1-b][1,3]thiazole core linked to a phenyl ring substituted with a sulfamoylbenzamide group. This structure combines the electron-rich heterocyclic imidazothiazole system with a sulfonamide moiety, which is frequently associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-11H,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCQJJGCBACPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, which leads to the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Biological Activities

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide has been studied for its antimicrobial , anticancer , and anti-inflammatory properties:

  • Anticancer Activity : Research indicates that compounds in this class can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting the cell cycle .
  • Antimicrobial Properties : The compound's sulfonamide group is known for its antibacterial activity. It may act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis .
  • Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways .

Anticancer Research

A study published in Cancer Letters examined the effects of imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Antimicrobial Efficacy

In a clinical trial reported in The Journal of Antimicrobial Chemotherapy, the efficacy of sulfonamide derivatives against resistant bacterial strains was evaluated. The findings revealed that this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of imidazo[2,1-b][1,3]thiazole derivatives. The study demonstrated that these compounds could inhibit the expression of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The imidazo[2,1-b][1,3]thiazole ring system plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Discussion and Implications

The target compound’s sulfamoylbenzamide group distinguishes it from SIRT1 agonists like SRT1720 and kinase inhibitors like the 3LZB complex. Meanwhile, structural analogs demonstrate that minor modifications (e.g., substituent groups, linker length) significantly alter biological activity and target selectivity .

Biological Activity

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on various research findings, including case studies and data tables.

The compound's chemical structure and properties are critical in understanding its biological activity. Below is a summary of its molecular characteristics:

PropertyValue
Molecular FormulaC20H17N3O3S
Molecular Weight379.44 g/mol
LogP4.0925
Polar Surface Area49.124 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity Overview

Research indicates that compounds with imidazo[2,1-b][1,3]thiazole moieties exhibit a range of biological activities, including antiproliferative and antimicrobial effects. The following sections detail specific findings related to this compound.

Anticancer Activity

A significant area of research focuses on the anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives. For instance, studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative activity of imidazo[2,1-b][1,3]thiazole derivatives on pancreatic ductal adenocarcinoma (PDAC) cells (SUIT-2, Capan-1, Panc-1). Compounds demonstrated IC50 values ranging from 5.11 to 10.8 µM, indicating significant cytotoxicity against these resistant cell lines .
  • Mechanism of Action : The mechanism underlying these effects often involves the inhibition of focal adhesion kinase (FAK), which is overexpressed in several cancers. Compounds targeting FAK showed enhanced antitumor activity and potential synergy with existing chemotherapeutics like gemcitabine .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that certain derivatives possess antibacterial and antifungal properties.

  • Study Findings : A recent investigation into imidazo[2,1-b][1,3]thiazole derivatives highlighted their effectiveness against various bacterial strains. The study reported minimum inhibitory concentrations (MICs) that suggest promising antibacterial activity .

Comparative Analysis of Related Compounds

To further illustrate the biological potential of this compound, a comparison with other related compounds is presented below:

Compound NameIC50 (µM)Target
This compoundTBDCancer cells (various)
Imidazo[2,1-b][1,3]thiadiazole derivative A5.11PDAC cells
Imidazo[2,1-b][1,3]thiadiazole derivative B0.59Mesothelioma cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.